N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. The structure consists of a benzenesulfonyl group, a tetrahydroquinoline ring, and a methoxy-methylbenzenesulfonamide moiety. This unique arrangement allows the compound to participate in diverse chemical reactions and exhibit interesting biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with 1,2,3,4-tetrahydroquinoline and benzenesulfonyl chloride.
Reaction Steps
Step 1: : Nitration of 1,2,3,4-tetrahydroquinoline to introduce a nitro group.
Step 2: : Reduction of the nitro group to form an amine group.
Step 3: : Sulfonylation of the amine with benzenesulfonyl chloride to form N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline.
Step 4: : Condensation with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
The industrial production follows a similar route but utilizes optimized reaction conditions and scalable techniques like continuous flow chemistry to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the methoxy or methyl groups, to form corresponding ketones or aldehydes.
Reduction: : Reduction can modify the sulfonyl groups or the quinoline ring, potentially affecting biological activity.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halogenating agents, organolithium reagents.
Major Products
Oxidation: : Formation of sulfonic acids, quinolone derivatives.
Reduction: : Amine derivatives, sulfide analogs.
Substitution: : Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide finds applications across multiple scientific domains:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential inhibitory effects on certain enzymes or receptors, making it a candidate for drug development.
Medicine: : Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Utilized in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets:
Enzyme Inhibition: : It can bind to active sites of enzymes, blocking their activity.
Receptor Modulation: : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pathways Involved: : Includes pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chloro-3-methylbenzene-1-sulfonamide: : Similar structure but with a chloro substituent instead of a methoxy group.
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-ethylbenzene-1-sulfonamide: : Features an ethyl group instead of a methyl group.
Unique Aspects
Substituent Effects: : The methoxy group in the target compound can significantly influence its reactivity and biological activity compared to chloro or ethyl analogs.
Structure-Activity Relationship (SAR): : These structural differences lead to variations in activity profiles, making the target compound potentially more suitable for certain applications.
This compound, with its distinct structure and versatile reactivity, holds promise for advancing various fields of scientific research and industrial applications. Each modification of the structure can lead to new and improved properties, showcasing the importance of detailed chemical studies.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-17-15-21(11-13-23(17)30-2)31(26,27)24-19-10-12-22-18(16-19)7-6-14-25(22)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTHCXHBRYWWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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